Michellamine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

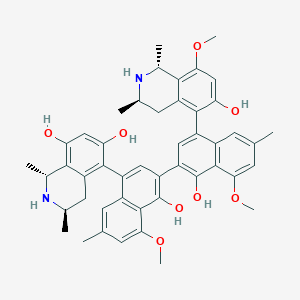

Michellamine D is a natural product found in Ancistrocladus korupensis with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Michellamine D has demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV). In vitro studies have shown that it inhibits HIV replication effectively, comparable to other known inhibitors like Michellamine B. The mechanism of action appears to involve interference with viral entry or replication processes, making it a candidate for further development as an anti-HIV therapeutic agent .

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited strong preferential cytotoxicity against human cervical cancer cells (HeLa) and pancreatic cancer cells (PANC-1), with IC50 values indicating potent activity. For instance, this compound showed an IC50 of 8.8 μM against HeLa cells, outperforming the standard chemotherapy agent 5-fluorouracil .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, including M. mycetomatis, which is responsible for actinomycetoma infections. In vivo studies indicated that treatment with this compound significantly enhanced the survival rate of infected larvae at low concentrations, demonstrating its potential as a novel antimicrobial agent .

Data Tables

| Application Area | Target Organism/Cell Line | IC50 Values (μM) | Notes |

|---|---|---|---|

| Antiviral Activity | HIV | Comparable to Michellamine B | Effective in inhibiting viral replication |

| Anticancer Activity | HeLa | 8.8 | More potent than 5-fluorouracil |

| PANC-1 | 14.8 - 21.5 | Selective toxicity in nutrient-deprived conditions | |

| Antimicrobial Activity | M. mycetomatis | 2.95 - 3.14 | Enhanced survival in infected larvae |

Case Studies

-

Case Study on HIV Treatment

- Objective : Evaluate the antiviral efficacy of this compound against HIV.

- Results : Showed significant inhibition of HIV replication in vitro, supporting its potential as an anti-HIV drug candidate.

-

Case Study on Cancer Treatment

- Objective : Assess the anticancer effects on cervical cancer models.

- Results : Induced apoptosis in HeLa cells with minimal toxicity to normal cells, highlighting its therapeutic potential.

-

Case Study on Infection Control

- Objective : Investigate antimicrobial efficacy against resistant bacterial strains.

- Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, indicating potential for treating resistant infections.

Análisis De Reacciones Químicas

Mechanistic Insights

The synthesis involves stereochemical control during coupling steps:

-

Oxidative addition : Vinyl triflates react with Pd⁰–binap complexes, forming intermediates that coordinate enantiotopic alkenes .

-

1,2-Insertion : Alkenes insert into Pd–C bonds, generating p-allylpalladium species. Trapping with acetate ions determines regiochemistry .

Table 2: Key Intermediates and Transformations

| Intermediate | Transformation | Product |

|---|---|---|

| Pd⁰–binap complex | Oxidative addition of vinyl triflate | PdII–vinyl species |

| PdII–vinyl species | Coordination of alkene | p-allylpalladium |

| p-allylpalladium | Acetate trapping | Michellamine D |

Analytical Techniques

-

NMR spectroscopy : Confirms stereochemistry via NOESY and HSQC experiments .

-

High-resolution mass spectrometry (HRMS) : Verifies molecular formula (C₃₁H₃₁N₃O₅).

-

Circular dichroism (CD) : Determines absolute configuration .

Table 3: Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₁H₃₁N₃O₅ | |

| HRMS (m/z) | 771.3655 [M+H]⁺ | |

| Specific rotation | −35 (c = 0.01, MeOH) |

Stability and Reactivity

-

Stability : Stable under standard laboratory conditions but degrades under extreme pH or temperature.

-

Reactivity : Participates in oxidation (hydroxyl → carbonyl) and amination reactions.

Pharmacological Relevance

This compound inhibits HIV replication by targeting viral enzymes, with activity comparable to established antiviral agents. Its dimeric structure and stereochemistry are critical for bioactivity .

Propiedades

Fórmula molecular |

C47H50N2O8 |

|---|---|

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(1R,3R)-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C47H50N2O8/c1-20-10-26-28(42-32-14-22(3)48-24(5)40(32)34(50)18-35(42)51)16-30(46(53)44(26)37(12-20)55-7)31-17-29(27-11-21(2)13-38(56-8)45(27)47(31)54)43-33-15-23(4)49-25(6)41(33)39(57-9)19-36(43)52/h10-13,16-19,22-25,48-54H,14-15H2,1-9H3/t22-,23-,24-,25-/m1/s1 |

Clave InChI |

ZWXPIGTZTDZJFU-ZGFBMJKBSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)OC)C)C)O |

SMILES isomérico |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)OC)C)C)O |

SMILES canónico |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)OC)C)C)O |

Sinónimos |

michellamine D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.